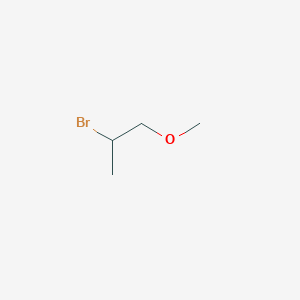
2-Bromo-1-methoxypropane
Vue d'ensemble
Description
2-Bromo-1-methoxypropane is a chemical compound with the molecular formula C4H9BrO . It has a molecular weight of 153.02 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-methoxypropane consists of a propane molecule where one hydrogen atom is replaced by a bromine atom and another hydrogen atom is replaced by a methoxy group .Physical And Chemical Properties Analysis
2-Bromo-1-methoxypropane has a density of 1.3±0.1 g/cm3 . It has a boiling point of 124.2±13.0 °C at 760 mmHg . The vapor pressure of 2-Bromo-1-methoxypropane is 15.6±0.2 mmHg at 25°C . The enthalpy of vaporization is 34.7±3.0 kJ/mol . The flash point is 41.4±26.4 °C .Applications De Recherche Scientifique
Organic Synthesis
2-Bromo-1-methoxypropane is a versatile reagent in organic synthesis. It is particularly useful in substitution reactions where it acts as an alkylating agent to introduce a protected methyl group into a molecule . This can be crucial in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals. Its role in facilitating various organic transformations such as bromination, cohalogenation, and cyclization is well-documented .
Pharmaceutical Research
In pharmaceutical research, 2-Bromo-1-methoxypropane is employed in the synthesis of various medicinal compounds. It is used as an intermediate in the production of drugs that target a wide range of diseases. For instance, it can be used to synthesize molecules that are potent inhibitors of certain enzymes or receptors within the body .
Polymer Chemistry
The compound finds applications in polymer chemistry, where it can be used to modify the properties of polymers. It can act as a chain transfer agent in polymerization reactions to control molecular weight or as a link to introduce side chains and functional groups that alter the polymer’s characteristics .
Analytical Chemistry
2-Bromo-1-methoxypropane can serve as a standard or reference compound in analytical chemistry. Its well-defined properties and stability make it suitable for use in calibrating instruments or validating analytical methods, ensuring accuracy and precision in chemical analysis .
Material Science
In material science, this compound is used to synthesize materials with specific properties. It can be a precursor to materials that require brominated organic compounds as building blocks. These materials might have applications in electronics, coatings, or as advanced composites .
Environmental Research
While direct applications of 2-Bromo-1-methoxypropane in environmental research are not extensively reported, related bromo-organic compounds are often studied for their environmental impact. As such, 2-Bromo-1-methoxypropane could be used in studies to understand the behavior of brominated compounds in the environment .
Safety and Hazards
2-Bromo-1-methoxypropane is considered hazardous. It is a highly flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of causing cancer and may damage fertility or the unborn child . It may cause damage to organs (Liver, Central nervous system) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
2-bromo-1-methoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-4(5)3-6-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHYCZIZMTYKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335245 | |
| Record name | 2-bromo-1-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22461-48-9 | |
| Record name | 2-bromo-1-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-methoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[3.2.0]heptan-6-one](/img/structure/B1268011.png)
![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1268012.png)



![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1268019.png)

![2-Acetyl-5-nitrobenzo[b]furan](/img/structure/B1268024.png)




